molecular formula C16H11BrN4O4S B11780606 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide

Cat. No.: B11780606
M. Wt: 435.3 g/mol
InChI Key: KKCVSJVTAFAIFQ-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic compound that features a combination of oxadiazole, bromophenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide typically involves multiple steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction with an appropriate acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and nitrophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide
  • 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide
  • 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide

Uniqueness

The presence of the bromophenyl group in 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide imparts unique electronic and steric properties compared to its analogs with different substituents. This can influence its reactivity, binding interactions, and overall chemical behavior, making it a compound of particular interest for further study.

Properties

Molecular Formula

C16H11BrN4O4S

Molecular Weight

435.3 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C16H11BrN4O4S/c17-11-7-5-10(6-8-11)15-19-20-16(25-15)26-9-14(22)18-12-3-1-2-4-13(12)21(23)24/h1-8H,9H2,(H,18,22)

InChI Key

KKCVSJVTAFAIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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